molecular formula C12H14O2S2 B14631786 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 56944-71-9

1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Katalognummer: B14631786
CAS-Nummer: 56944-71-9
Molekulargewicht: 254.4 g/mol
InChI-Schlüssel: PXPXHLIRSRWPFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound characterized by the presence of a methoxyphenyl group and two methylsulfanyl groups attached to a prop-2-en-1-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with a suitable methylsulfanyl reagent under basic conditions. A common method includes the use of sodium methoxide as a base and dimethyl sulfide as the methylsulfanyl source. The reaction proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Methoxyphenyl)-3-(methylsulfanyl)prop-2-en-1-one: Lacks one methylsulfanyl group compared to the target compound.

    1-(3-Methoxyphenyl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one: Contains ethylsulfanyl groups instead of methylsulfanyl groups.

Uniqueness: 1-(3-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is unique due to the presence of two methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

56944-71-9

Molekularformel

C12H14O2S2

Molekulargewicht

254.4 g/mol

IUPAC-Name

1-(3-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C12H14O2S2/c1-14-10-6-4-5-9(7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3

InChI-Schlüssel

PXPXHLIRSRWPFS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)C=C(SC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.